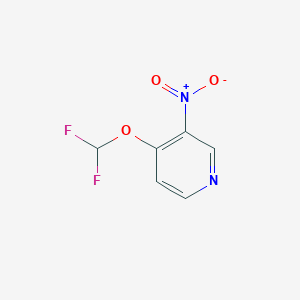

4-Difluoromethoxy-3-nitropyridine

Description

Properties

IUPAC Name |

4-(difluoromethoxy)-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N2O3/c7-6(8)13-5-1-2-9-3-4(5)10(11)12/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVJSTPDIPGFNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1OC(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Difluoromethoxy 3 Nitropyridine

Established Chemical Synthesis Routes and Mechanistic Rationales

The synthesis of 4-difluoromethoxy-3-nitropyridine can be approached from two primary retrosynthetic disconnections: the nitration of a pre-existing 4-difluoromethoxypyridine or the introduction of the difluoromethoxy group onto a 3-nitropyridine (B142982) scaffold.

Regioselective Nitration of 4-Difluoromethoxypyridine Derivatives

The direct nitration of 4-difluoromethoxypyridine is a primary strategy for the synthesis of the target compound. The difluoromethoxy group at the 4-position is an ortho-, para-directing group due to the lone pairs on the oxygen atom. However, the pyridine (B92270) ring itself is an electron-deficient system, which deactivates it towards electrophilic aromatic substitution. The interplay of these electronic effects dictates the regioselectivity of the nitration.

The nitration of pyridine and its derivatives often requires harsh conditions, such as a mixture of fuming nitric acid and sulfuric acid, and can lead to low yields. acs.org A common method for the nitration of pyridines involves the use of nitric acid in trifluoroacetic anhydride, which has been shown to produce 3-nitropyridines in yields ranging from 10-83%. scispace.comrsc.org For a 4-substituted pyridine, the incoming nitro group is directed to the 3-position.

Mechanism: The reaction proceeds via the formation of a nitronium ion (NO2+) from the mixture of nitric acid and the activating agent. The electron-rich oxygen of the difluoromethoxy group can stabilize the sigma complex formed during the electrophilic attack at the 3-position through resonance, thus favoring the formation of this compound.

A representative reaction is shown in the table below, illustrating typical conditions for the nitration of a substituted pyridine.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 4-Chloropyridine | HNO3, H2SO4 | 4-Chloro-3-nitropyridine | - | sigmaaldrich.com |

| Pyridine | HNO3, Trifluoroacetic anhydride | 3-Nitropyridine | 10-83% | scispace.comrsc.org |

Introduction of the Difluoromethoxy Moiety onto Nitropyridine Scaffolds

An alternative approach involves the introduction of the difluoromethoxy group onto a pre-functionalized nitropyridine. This can be achieved through nucleophilic aromatic substitution (SNAr) on a suitable precursor, such as 4-chloro-3-nitropyridine.

The presence of the electron-withdrawing nitro group at the 3-position activates the 4-position of the pyridine ring towards nucleophilic attack. A difluoromethoxylating agent, such as the difluoromethoxide anion generated in situ, can then displace a leaving group like a halide.

Recent advancements have focused on radical difluoromethoxylation. A notable method employs a redox-active difluoromethoxylating reagent and a photoredox catalyst for the direct C-H difluoromethoxylation of (hetero)arenes. researchgate.netnih.govrsc.org This approach is operationally simple and proceeds at room temperature. nih.gov Experimental and computational studies suggest that a single electron transfer (SET) from the excited photoredox catalyst to the reagent generates a difluoromethoxy radical, which then adds to the heteroaromatic ring. researchgate.netnih.govrsc.org

The table below summarizes a relevant example of a difluoromethoxylation reaction.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Various (Hetero)arenes | Redox-active difluoromethoxylating reagent, Photoredox catalyst, Room temperature | Difluoromethoxylated (hetero)arenes | - | researchgate.netnih.govrsc.org |

| Phenols | BrCF2CO2H, fac-Ir(ppy)3, Visible light, Room temperature | Aromatic difluoromethyl ethers | 48-95% | researchgate.net |

Alternative Precursor Transformations to this compound

Three-component ring transformations (TCRT) offer an alternative pathway to construct the nitropyridine core. nih.gov For instance, dinitropyridone can react with a ketone and ammonia (B1221849) to afford nitropyridines that are not easily accessible through other methods. nih.gov While not a direct route to this compound, this methodology highlights the diverse strategies available for synthesizing substituted nitropyridines, which could then be further functionalized.

Innovations in Green Chemistry and Sustainable Synthesis Protocols

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. This has led to innovations in catalytic systems and the reduction or elimination of hazardous solvents.

Catalytic Approaches for Enhanced Efficiency and Selectivity

The use of catalysts is central to green chemistry as it allows for lower reaction temperatures, reduced waste, and higher selectivity. In the context of synthesizing this compound, photocatalysis has emerged as a promising green technology. researchgate.netnih.govrsc.orgresearchgate.net As mentioned in section 2.1.2, visible-light photoredox catalysis enables the direct C-H difluoromethoxylation of heteroarenes under mild conditions, avoiding the need for pre-functionalized substrates and harsh reagents. researchgate.netnih.govrsc.org

The development of novel sulfonyl fluorides synthesis through a green process that yields only NaCl and KCl as byproducts showcases the trend towards more environmentally friendly reagents. eurekalert.org

Solvent-Free and Reduced-Solvent Reaction Systems

The use of organic solvents contributes significantly to the environmental impact of chemical processes. Consequently, the development of solvent-free or reduced-solvent reaction systems is a key area of green chemistry research. While specific solvent-free methods for the synthesis of this compound are not yet widely reported, the principles are being applied to related reactions. For example, the synthesis of pyridine-2-yl substituted ureas has been achieved in a solvent- and halide-free manner. researchgate.net The nitration of some aromatic compounds has also been explored in microreactors, which can improve safety and efficiency while reducing solvent usage. researchgate.net Recent developments in PFAS-free synthesis of fluorinated compounds further underscore the move towards greener alternatives. chemscene.comreddit.com

Explorations in Reactivity and Reaction Mechanisms of 4 Difluoromethoxy 3 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine (B92270) chemistry, enabled by the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate. In 4-difluoromethoxy-3-nitropyridine, the presence of a strong electron-withdrawing nitro group at the 3-position significantly activates the pyridine ring towards nucleophilic attack.

Mechanistic Investigations of Nitro Group Displacement

While the nitro group is a powerful activating group for SNAr reactions, its displacement as a leaving group is generally less favorable than that of halogens. In the context of 4-substituted-3-nitropyridines, nucleophilic attack typically occurs at the 4-position, leading to the displacement of the substituent at that position. For instance, in the related compound 3-bromo-4-nitropyridine (B1272033), reaction with an amine nucleophile results in the displacement of the bromide, not the nitro group.

However, an intriguing phenomenon of nitro group migration has been observed in the reaction of 3-bromo-4-nitropyridine with amines, where the nitro group migrates from the 4- to the 3-position. This suggests that under certain conditions, the nitro group can be involved in complex rearrangements, although its direct displacement is not the primary reaction pathway. For this compound, it is anticipated that the difluoromethoxy group at the 4-position would be the leaving group in an SNAr reaction, should a suitable nucleophile be employed under forcing conditions. The direct displacement of the nitro group at the 3-position is considered unlikely due to the less favorable energetics of displacing a nitrite (B80452) anion compared to a difluoromethoxide anion.

Influence of the Difluoromethoxy Group on Pyridine Ring Activation

The difluoromethoxy group (-OCF₂H) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its presence at the 4-position of the pyridine ring, para to the nitrogen, significantly enhances the electrophilicity of the ring. This electron-withdrawing effect complements that of the nitro group at the 3-position, further activating the ring for nucleophilic attack, particularly at the 2- and 6-positions.

Compared to a methoxy (B1213986) group (-OCH₃), which is electron-donating by resonance, the difluoromethoxy group is deactivating. This heightened electrophilicity makes the pyridine ring more susceptible to attack by a wide range of nucleophiles. The precise electronic contribution of the -OCF₂H group can be quantified by its Hammett substituent constant (σ), which would reflect its strong inductive electron-withdrawing nature.

Substituent Effects on Reaction Kinetics and Thermodynamics

The kinetics of SNAr reactions involving this compound are expected to be rapid due to the cumulative electron-withdrawing effects of both the nitro and difluoromethoxy groups. The rate of reaction will be dependent on the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles will generally lead to faster reaction rates.

The thermodynamics of the reaction will be influenced by the relative stability of the starting material and the product, as well as the stability of the leaving group. In a hypothetical SNAr reaction where the difluoromethoxy group is displaced, the stability of the resulting difluoromethoxide anion will be a key factor.

A kinetic study on the reactions of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines demonstrated that the first step, the formation of the Meisenheimer complex, is the rate-determining step. nih.gov A similar mechanism is expected for this compound.

Regioselectivity and Stereoselectivity in SNAr Transformations

In SNAr reactions of substituted pyridines, the site of nucleophilic attack is highly regiocontrolled. For this compound, the most electrophilic positions are C-2 and C-6, being ortho to the ring nitrogen and activated by the nitro group. Therefore, nucleophilic attack is most likely to occur at these positions, leading to the displacement of a hydride ion in a Chichibabin-type reaction, or more likely, addition followed by oxidation if a suitable leaving group is not present.

If a good leaving group were present at the 2- or 6-position, SNAr would proceed readily at that site. In the absence of other leaving groups, and considering the difluoromethoxy at C-4 as a potential leaving group, attack at C-4 would be less favored than at C-2 or C-6 due to the deactivating effect of the adjacent nitro group on the C-4 position for nucleophilic attack. However, in the case of 3-bromo-4-nitropyridine N-oxide, fluorination occurs at the 3-position by displacing the bromide, highlighting that the regioselectivity can be influenced by the presence of an N-oxide. nih.gov

Stereoselectivity is generally not a factor in these reactions unless a chiral nucleophile or a chiral auxiliary is used, which could induce facial selectivity in the attack on the pyridine ring.

Electrophilic Reactions of the Pyridine Nucleus (where applicable)

The pyridine nucleus is inherently electron-deficient, and the presence of two strong electron-withdrawing groups, the nitro and difluoromethoxy groups, renders this compound highly deactivated towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation are extremely unlikely to occur on the pyridine ring itself.

However, electrophilic attack could potentially occur on the oxygen atom of the difluoromethoxy group or the nitro group, though such reactions are not common. It is more plausible that any electrophilic reaction would target a more nucleophilic part of a molecule attached to the pyridine ring in a more complex derivative.

Strategic Synthetic Utility of 4 Difluoromethoxy 3 Nitropyridine As a Key Building Block

Precursor in the Synthesis of Diverse Substituted Pyridine (B92270) Derivatives

The reactivity of the nitro group and the influence of the difluoromethoxy substituent in 4-difluoromethoxy-3-nitropyridine allow for its transformation into a variety of other functionalized pyridines. These transformations are key to its utility as a foundational building block.

Preparation of Aminopyridines and their Derivatives for Advanced Synthesis

A primary and highly valuable transformation of this compound is the reduction of its nitro group to an amino group, yielding 4-(difluoromethoxy)pyridin-3-amine (B2414305). This transformation is a critical step as the resulting aminopyridine is a versatile intermediate for a wide range of further synthetic manipulations. The amino group can act as a nucleophile, a directing group for electrophilic aromatic substitution, or a precursor for the formation of diazonium salts, which can then be converted into a variety of other functional groups.

The reduction of nitropyridines to their corresponding aminopyridines is a well-established process in organic synthesis, and several methods are applicable to this compound. Common reduction methods include the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid, as well as catalytic hydrogenation. nih.govsemanticscholar.orgresearchgate.netresearchgate.net Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere offers a clean and efficient route to the desired aminopyridine. nih.govsemanticscholar.org The choice of reducing agent can be tailored based on the presence of other functional groups in the molecule to ensure chemoselectivity.

Table 1: General Methods for the Reduction of Nitropyridines

| Reagent/Catalyst | Solvent | Conditions | Reference(s) |

| Iron (Fe) | Acetic Acid | Reflux | semanticscholar.org |

| Tin(II) Chloride (SnCl₂) | Hydrochloric Acid | Room Temperature | researchgate.net |

| Palladium on Carbon (Pd/C) | Methanol/Ethanol | H₂ atmosphere | nih.gov |

| Raney Nickel | Methanol/Ethanol | H₂ atmosphere | researchgate.net |

| Sodium Hydrosulfite (Na₂S₂O₄) | Water/Methanol | Room Temperature | researchgate.net |

The resulting 4-(difluoromethoxy)pyridin-3-amine can then be utilized in a variety of subsequent reactions. For instance, it can undergo acylation to form amides, alkylation to form secondary or tertiary amines, or participate in coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Introduction of Carbon-Based Nucleophiles via Cross-Coupling Reactions

While the nitro group itself can sometimes participate in cross-coupling reactions, it is more common to first convert it to a more reactive leaving group, such as a halide or a triflate. nih.gov However, the electron-withdrawing nature of both the nitro and difluoromethoxy groups activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), potentially allowing for direct displacement of a suitable leaving group at other positions. ichrom.comyoutube.comresearchgate.netmdpi.com

More strategically, the amino group of 4-(difluoromethoxy)pyridin-3-amine, obtained from the reduction of the parent nitro compound, can be converted into a diazonium salt. This diazonium salt can then be subjected to Sandmeyer-type reactions to install a variety of functionalities, including halogens (Cl, Br, I), which are excellent handles for subsequent palladium-catalyzed cross-coupling reactions.

Once a halo-substituted 4-difluoromethoxypyridine is obtained, a plethora of carbon-carbon bond-forming cross-coupling reactions can be employed to introduce carbon-based nucleophiles. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures. Prominent examples include the Suzuki-Miyaura, Stille, and Sonogashira couplings. youtube.comorganic-chemistry.orgyoutube.comrsc.orgreddit.comresearchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or boronate ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.orgrsc.orgreddit.comresearchgate.net This method is widely used due to the commercial availability and stability of many organoboron reagents.

Stille Coupling: The Stille reaction couples an organotin reagent (stannane) with an organic halide or triflate, catalyzed by a palladium complex. nrochemistry.comopenochem.orgorganic-chemistry.orgmsu.edu It is known for its tolerance of a wide range of functional groups.

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgtaylorandfrancis.comscispace.com It is the premier method for the synthesis of arylalkynes.

Table 2: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Typical Substrate | Coupling Partner | Catalyst/Precatalyst | Base | Solvent | Reference(s) |

| Suzuki-Miyaura | Aryl Halide/Triflate | Boronic Acid/Ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF | organic-chemistry.orgrsc.orgreddit.comresearchgate.net |

| Stille | Aryl Halide/Triflate | Organostannane | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | (not always required) | Toluene, THF, DMF | nrochemistry.comopenochem.orgorganic-chemistry.orgmsu.edu |

| Sonogashira | Aryl Halide/Triflate | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF | wikipedia.orgorganic-chemistry.orglibretexts.orgtaylorandfrancis.comscispace.com |

Role in the Construction of Complex Heterocyclic Ring Systems

Beyond serving as a precursor to simple substituted pyridines, this compound and its derivatives are valuable for the construction of more complex, fused heterocyclic ring systems.

Annulation Reactions Leading to Fused Pyridine Scaffolds

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful strategy for building polycyclic systems. Derivatives of this compound can be key components in such reactions. For instance, after reduction of the nitro group to an amine, the resulting 4-(difluoromethoxy)pyridin-3-amine can participate in reactions that lead to the formation of fused heterocycles.

One common strategy involves the reaction of the aminopyridine with a 1,3-dicarbonyl compound or its equivalent. This can lead to the formation of fused pyridopyrimidines or other related systems through a condensation-cyclization sequence. Another approach is the Skraup or Doebner-von Miller reaction, where an aminopyridine is reacted with α,β-unsaturated aldehydes or ketones to construct a fused quinoline-type ring system. While no specific examples utilizing 4-(difluoromethoxy)pyridin-3-amine are prominently reported, the general applicability of these reactions to aminopyridines suggests their potential. princeton.edursc.org

Furthermore, the amino group can be transformed into other functionalities that are amenable to cyclization. For example, acylation followed by an intramolecular cyclization reaction can be used to construct a variety of fused systems. The presence of the difluoromethoxy group can influence the reactivity and regioselectivity of these annulation reactions, offering pathways to novel heterocyclic scaffolds.

Multi-Component Reactions Incorporating the Pyridine Core

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating substantial portions of each starting material. nih.govbeilstein-journals.orgnih.govtcichemicals.comorganic-chemistry.org While this compound itself may not be a direct component in classic MCRs like the Hantzsch pyridine synthesis, its derivatives can be strategically employed.

For example, a derivative of this compound could potentially be used in a modified Ugi or Passerini reaction. nih.govbeilstein-journals.orgnih.govtcichemicals.com More plausibly, after transformation into a more suitable functional group, such as an aldehyde or an amine, it could participate in a variety of MCRs. For instance, if converted to 4-(difluoromethoxy)pyridine-3-carbaldehyde, it could be a key component in a Biginelli or a Doebner reaction to generate complex heterocyclic structures. nih.govtcichemicals.com The ability to generate molecular complexity rapidly and efficiently through MCRs makes this a highly attractive, albeit underexplored, avenue for the application of this building block.

Application in the Modular Synthesis of Advanced Organic Molecules

The concept of modular synthesis involves the assembly of complex molecules from pre-functionalized building blocks, allowing for the rapid generation of libraries of related compounds. This compound is an exemplary modular building block due to the distinct reactivity of its functional groups.

The synthetic pathways described above highlight how this single molecule can be a starting point for a diverse array of pyridine derivatives. The nitro group can be seen as a "latent" amino group, which can be unmasked at the desired stage of a synthesis. This allows for the introduction of the difluoromethoxy-substituted pyridine core early in a synthetic sequence, with the versatile nitro group being carried through several steps before its transformation.

The strategic placement of the difluoromethoxy group at the 4-position and the nitro group at the 3-position allows for regioselective functionalization. For instance, after reduction to the amine, subsequent reactions can be directed to the 2- or 6-positions of the pyridine ring. This controlled, stepwise functionalization is the essence of modular synthesis. By combining the transformations discussed—reduction, cross-coupling, and cyclization—chemists can systematically build up molecular complexity around the this compound core, leading to the efficient synthesis of advanced organic molecules with potentially valuable biological or material properties. The presence of the difluoromethoxy group is particularly significant in the context of medicinal chemistry, where it can improve a compound's metabolic profile and cell permeability.

Strategies for Convergent and Divergent Synthesis Pathways

The unique substitution pattern of this compound allows for its use in both convergent and divergent synthetic strategies, providing chemists with flexible pathways to a variety of target molecules.

Convergent Synthesis: In a convergent approach, the this compound core can be elaborated separately before being coupled with other complex fragments to form the final product. A key reaction in this context is the nucleophilic aromatic substitution (SNAr) at the 4-position. The strong electron-withdrawing effect of the adjacent nitro group facilitates the displacement of the difluoromethoxy group by various nucleophiles. For instance, reaction with an appropriate amine can introduce a new substituent, leading to a more complex intermediate that can then be used in the final coupling step of a convergent synthesis.

Another critical transformation is the reduction of the nitro group. The resulting 3-aminopyridine (B143674) derivative is a versatile intermediate that can participate in a wide array of reactions, including amide bond formation, diazotization followed by substitution, and transition metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse functionalities at the 3-position, further expanding the scope of convergent syntheses.

Divergent Synthesis: The reactivity of this compound also lends itself to divergent synthesis, where a common intermediate is used to generate a library of structurally related compounds. Starting from this single building block, different reaction pathways can be pursued to access a range of final products.

For example, the nitro group can be selectively reduced to an amino group, which can then be acylated with various carboxylic acids to produce a library of amides. Alternatively, the initial this compound can undergo nucleophilic substitution at the 4-position with different nucleophiles, creating a set of analogs with varied substituents at this position. Subsequent reduction of the nitro group and further functionalization of the resulting amino group can then generate another layer of diversity. This divergent approach is particularly valuable in drug discovery for the rapid generation of structure-activity relationship (SAR) data.

The pyridine ring itself offers further opportunities for divergent functionalization. For example, after reduction of the nitro group, the resulting aminopyridine can undergo electrophilic aromatic substitution, although the difluoromethoxy group's electron-withdrawing nature can influence the regioselectivity of such reactions.

Exploitation of the Difluoromethoxy Group for Further Derivatization in Target Molecules

The difluoromethoxy group (-OCF₂H) is not merely a passive substituent; it can be actively involved in the further derivatization of target molecules, imparting unique physicochemical properties. While direct chemical transformation of the difluoromethoxy group itself is challenging under typical synthetic conditions, its electronic influence is a key factor in directing the reactivity of the pyridine ring.

The primary role of the difluoromethoxy group is often as a bioisostere for a methoxy (B1213986) or hydroxyl group. Its introduction can significantly alter a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets. The strong electronegativity of the fluorine atoms can influence the acidity of the N-H bond in adjacent heterocycles or modulate the pKa of the pyridine nitrogen.

While direct cleavage or modification of the C-F bonds within the difluoromethoxy group is not a common synthetic strategy, its presence can influence the reactivity of other parts of the molecule. For instance, the electron-withdrawing nature of the -OCF₂H group can affect the regioselectivity of metal-catalyzed cross-coupling reactions on the pyridine ring, potentially directing substitution to specific positions.

Derivatization and Controlled Structural Modifications of 4 Difluoromethoxy 3 Nitropyridine

Transformations at the Nitro Substituent

The nitro group at the 3-position is a highly versatile functional handle, serving as a precursor for numerous other substituents through reduction and subsequent derivatization or through diazonium salt chemistry.

The reduction of the nitro group is a fundamental step, converting the electron-withdrawing nitro functionality into a nucleophilic amino group, thereby forming 4-difluoromethoxy-3-aminopyridine. This transformation dramatically alters the chemical reactivity of the pyridine (B92270) ring. A variety of reducing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and compatibility with other functional groups. fiveable.meresearchgate.net Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or reduction with metals in acidic or neutral media, such as zinc dust in the presence of ammonium (B1175870) chloride, are common methods. fiveable.meresearchgate.net

| Reagent/Catalyst | Conditions | Product | Key Characteristics |

|---|---|---|---|

| H₂, Pd/C | Methanol or Ethanol, RT - 50°C | 4-Difluoromethoxy-3-aminopyridine | Clean, high-yielding, common lab procedure. |

| Zn / NH₄Cl | Ethanol/Water, Ultrasound irradiation | 4-Difluoromethoxy-3-aminopyridine | Mild conditions, avoids strong acids. researchgate.net |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, Reflux | 4-Difluoromethoxy-3-aminopyridine | Effective for nitro group reduction in the presence of sensitive functionalities. |

| Fe / HCl or Acetic Acid | Aqueous Ethanol, Reflux | 4-Difluoromethoxy-3-aminopyridine | Classical, cost-effective method for large-scale synthesis. |

Once formed, the resulting 4-difluoromethoxy-3-aminopyridine can undergo a variety of C-N bond-forming reactions at the amino group.

Acylation: The amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides.

Alkylation: Direct alkylation can be achieved with alkyl halides, although over-alkylation can be a competing process. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary and tertiary amines.

Arylation: The amino group can be arylated using activated aryl halides or through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to furnish 3-(diarylamino)pyridine derivatives. nih.gov

The transformation of the 3-amino group into a diazonium salt opens a crucial pathway for introducing a wide array of substituents that are otherwise difficult to install directly. youtube.com The process, known as diazotization, typically involves treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl or H₂SO₄ at low temperatures (0–5°C). youtube.comrsc.org

The resulting pyridine-3-diazonium salt is a valuable intermediate. Due to the presence of a good leaving group (N₂), it can be readily displaced by various nucleophiles. youtube.commasterorganicchemistry.com The copper(I)-catalyzed substitution of the diazonium group is known as the Sandmeyer reaction, providing access to a range of halogenated and other substituted pyridines. organic-chemistry.orgnih.gov

| Target Functional Group | Reagent(s) | Expected Product | Reaction Name/Type |

|---|---|---|---|

| -Cl | NaNO₂, HCl; then CuCl/HCl | 3-Chloro-4-difluoromethoxypyridine | Sandmeyer Reaction masterorganicchemistry.com |

| -Br | NaNO₂, HBr; then CuBr/HBr | 3-Bromo-4-difluoromethoxypyridine | Sandmeyer Reaction masterorganicchemistry.com |

| -CN | NaNO₂, H₂SO₄; then CuCN/KCN | 4-Difluoromethoxy-3-cyanopyridine | Sandmeyer Reaction masterorganicchemistry.com |

| -I | NaNO₂, H₂SO₄; then KI | 4-Difluoromethoxy-3-iodopyridine | Sandmeyer-type Reaction organic-chemistry.org |

| -F | NaNO₂, HBF₄; then heat | 4-Difluoromethoxy-3-fluoropyridine | Balz-Schiemann Reaction masterorganicchemistry.com |

| -OH | NaNO₂, H₂SO₄; then H₂O, heat | 4-Difluoromethoxy-3-hydroxypyridine | Diazonium Salt Hydrolysis youtube.com |

| -H | NaNO₂, HCl; then H₃PO₂ | 4-Difluoromethoxypyridine | Dediazoniation youtube.com |

Chemical Modifications of the Difluoromethoxy Group

The difluoromethoxy group (-OCF₂H) is generally considered a stable moiety, valued for its ability to act as a bioisostere of a methoxy (B1213986) or hydroxyl group while enhancing metabolic stability and lipophilicity. mdpi.com However, under certain conditions, it can participate in chemical transformations.

While the C-O and C-F bonds in the difluoromethoxy group are strong, the group can be susceptible to cleavage under harsh nucleophilic aromatic substitution (SₙAr) conditions. The presence of the strongly electron-withdrawing nitro group in the ortho position significantly activates the ipso-carbon (C-4) to nucleophilic attack.

Research on related halonitrobenzenes containing a difluoromethoxy group has shown that the -OCF₂H group can act as a leaving group, or "pseudohalogen," when treated with potent nucleophiles at elevated temperatures. researchgate.netnuph.edu.ua In a study involving aminodehalogenation reactions with aqueous ammonia (B1221849) at 80-160°C, the difluoromethoxy group was found to be displaceable. researchgate.net Its reactivity as a leaving group in these SₙAr reactions was determined to be lower than that of a fluorine atom but significantly higher than that of a chlorine atom at the same position. researchgate.net Therefore, reacting 4-difluoromethoxy-3-nitropyridine with a strong nucleophile like an alkoxide or an amine at high temperatures could potentially lead to the substitution of the difluoromethoxy group.

Direct, selective reactions involving the fluorine atoms of the difluoromethoxy group without cleaving the ether linkage are not commonly reported and represent a significant synthetic challenge. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it generally inert. nih.gov While the hydrogen atom of a difluoromethyl (CF₂H) group can be acidic and participate in reactions, its acidity and reactivity profile are different when part of a difluoromethoxy (-OCF₂H) ether. nih.govacs.org Currently, the literature does not provide established, general methods for fluorine-specific transformations on the -OCF₂H group that would leave the core molecular structure intact.

Strategic Functional Group Interconversions on the Pyridine Ring

Beyond transformations of the nitro and difluoromethoxy groups, the pyridine ring itself offers positions for functionalization. The electronic nature of the ring in this compound is heavily influenced by the electron-withdrawing nitro group and the nitrogen heteroatom. This renders the ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SₙAr).

The nitro group strongly activates the positions ortho and para to it (the 2- and 6-positions) for nucleophilic attack. If a suitable leaving group (e.g., a halogen) were present at the C-2 or C-6 position, it could be readily displaced by a wide range of nucleophiles, such as amines, alkoxides, or thiolates.

Furthermore, direct functionalization of C-H bonds on the activated pyridine ring is a potential strategy. Methods for the nitro-promoted direct functionalization of pyridone and quinolone systems have been developed, where the nitro group facilitates nucleophilic attack at a vicinal position. nih.gov Similar logic could be applied to this compound, potentially allowing for the introduction of functional groups at the C-2 position via a nucleophilic addition-elimination mechanism under specific reaction conditions. Ring transformation reactions, where the pyridine ring is opened and recyclized with a three-carbon component, are also known for highly electron-deficient pyridines like dinitropyridone, offering a pathway to complex substituted nitroaromatics. nih.gov

Introduction of Halogen, Cyano, and Carboxylic Acid Derivatives

The introduction of halogen, cyano, and carboxylic acid functionalities onto the this compound scaffold significantly expands its synthetic utility, providing valuable handles for further chemical transformations and for modulating the electronic properties of the molecule.

The halogenation of nitropyridine derivatives can be achieved through various methods, including electrophilic halogenation and Sandmeyer-type reactions from a corresponding amino precursor. For a related compound, 3-bromo-4-nitropyridine (B1272033) N-oxide, fluorination has been achieved using tetrabutylammonium (B224687) fluoride (B91410) (TBAF), resulting in the formation of 3-fluoro-4-nitropyridine (B80604) N-oxide in moderate yield at room temperature. nih.gov This suggests that similar halogen exchange reactions could be applicable to a halogenated precursor of this compound. The direct halogenation of the pyridine ring in this compound would likely occur at the positions activated by the ring nitrogen and deactivated by the nitro group, primarily the 2- and 6-positions.

The introduction of a cyano group can be accomplished through nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, at one of the ring positions. For instance, the reaction of 2-chloro-5-nitropyridine (B43025) with a cyanide source in the presence of a palladium catalyst is a known method for introducing a cyano group. nih.gov A similar strategy could be employed for a halogenated derivative of this compound.

The synthesis of carboxylic acid derivatives can be approached through the hydrolysis of a nitrile precursor or by direct carboxylation methods. While direct C-H carboxylation of such a deactivated ring system can be challenging, functionalization through a lithiated intermediate or a metal-catalyzed cross-coupling reaction of a halogenated precursor with a suitable carboxylating agent are viable strategies.

| Precursor | Reagent(s) | Product | Reaction Type | Reference |

| 3-Bromo-4-nitropyridine N-oxide | TBAF, DMSO | 3-Fluoro-4-nitropyridine N-oxide | Nucleophilic Halogen Exchange | nih.gov |

| 2-Chloro-5-nitropyridine | 2,4-Difluorophenylboronic acid, Pd(OAc)₂, PPh₃, Na₂CO₃, THF | 2-(2,4-Difluorophenyl)-5-nitropyridine | Suzuki Coupling | nih.gov |

| 4-Chloro-3-nitropyridine | Cyclopropyl carboxylic acid, PPh₃, CCl₄ | N-(4-chloro-3-nitropyridin-2-yl)cyclopropanecarboxamide (from 2-amino precursor) | Amide Coupling | google.com |

Table 1: Representative Reactions for the Introduction of Functional Groups on Nitropyridine Scaffolds

Selective Functionalization of Unsubstituted Positions on the Pyridine Core

The pyridine ring of this compound possesses three unsubstituted carbon atoms at positions 2, 5, and 6. The electronic properties of the existing substituents—the electron-withdrawing nitro group at position 3 and the difluoromethoxy group at position 4—dictate the regioselectivity of further functionalization.

The positions ortho and para to the ring nitrogen (positions 2 and 6) are generally susceptible to nucleophilic attack, especially when activated by an electron-withdrawing group like the nitro group. Conversely, these positions are deactivated towards electrophilic substitution. The position meta to the nitrogen (position 5) is less electronically biased but can be targeted under specific reaction conditions.

Nucleophilic aromatic substitution (SNAr) is a prominent pathway for functionalizing the pyridine core. A leaving group, such as a halogen, strategically placed at the 2- or 6-position would be readily displaced by a variety of nucleophiles. For example, the reaction of 3-bromo-4-nitropyridine with amines has been shown to result in nucleophilic substitution, although nitro-group migration can be a competing process in some cases. clockss.org This highlights the complex reactivity of such systems.

Directed ortho-metalation (DoM) is another powerful strategy for the selective functionalization of the C-2 and C-6 positions. By using a directing group, it is possible to deprotonate a specific ortho position with a strong base, followed by quenching with an electrophile to introduce a desired functional group.

The functionalization of the C-5 position is more challenging due to the lack of strong electronic activation. However, modern cross-coupling methodologies, such as C-H activation/functionalization, could potentially be employed to introduce substituents at this position.

| Position | Activating/Deactivating Factors | Potential Reactions | Example Reaction on Analogous Compound | Reference |

| 2 | Activated by N; Deactivated by NO₂ | SNAr (with leaving group), DoM | Reaction of 2,4-dichloro-3-nitropyridine (B57353) with amines. | google.com |

| 5 | Less electronically biased | C-H activation/functionalization | Synthesis of 6-azaindoles from 3-amino-4-methylpyridines involves functionalization adjacent to an amino group. | rsc.org |

| 6 | Activated by N; Deactivated by NO₂ | SNAr (with leaving group), DoM | Reaction of 2,4-dichloro-3-nitropyridine with amines. | google.com |

Table 2: Regioselectivity in the Functionalization of the this compound Core

Computational and Theoretical Investigations of 4 Difluoromethoxy 3 Nitropyridine Reactivity

Quantum Chemical Studies on Reaction Pathways and Mechanistic Insights

Quantum chemical calculations are instrumental in mapping the potential energy surface of a reaction, allowing for a detailed examination of the mechanism. For 4-difluoromethoxy-3-nitropyridine, these studies are crucial for understanding its susceptibility to nucleophilic attack, a characteristic feature of nitro-activated aromatic systems.

Elucidation of Transition States and Intermediates in SNAr Reactions

The SNAr reaction of this compound is anticipated to proceed via a stepwise mechanism involving a Meisenheimer-like intermediate. Computational studies on analogous systems, such as 2-alkoxy-3,5-dinitropyridines, reveal that the reaction is facilitated by the strong electron-withdrawing nature of the nitro group. researchgate.netresearchgate.net This group stabilizes the negative charge that develops in the pyridine (B92270) ring upon nucleophilic attack.

Theoretical calculations can model the geometry and energy of the transition states and the intermediate. For the reaction of this compound with a nucleophile (Nu), the process can be visualized as:

Nucleophilic Attack: The nucleophile attacks the C4 carbon, which is activated by the adjacent nitro group and bears the difluoromethoxy leaving group. This leads to the formation of a high-energy transition state (TS1).

Formation of Meisenheimer Intermediate: Following TS1, a resonance-stabilized anionic intermediate, the Meisenheimer complex, is formed. The negative charge is delocalized across the pyridine ring and, most significantly, onto the oxygen atoms of the nitro group.

Departure of the Leaving Group: The intermediate then collapses, expelling the difluoromethoxy group through a second transition state (TS2) to yield the final substituted product.

Computational models of similar reactions indicate that the first step, the formation of the Meisenheimer complex, is typically the rate-determining step due to the loss of aromaticity.

Energy Profile Calculations for Key Synthetic Transformations

Energy profile calculations provide quantitative data on the thermodynamics and kinetics of a reaction. By calculating the Gibbs free energy of reactants, transition states, intermediates, and products, a comprehensive reaction coordinate diagram can be constructed.

For the SNAr reaction of this compound, a hypothetical energy profile would illustrate the relative energies of the key species. The activation energy (ΔG‡) for the formation of the Meisenheimer complex would be a critical parameter determining the reaction rate.

Table 1: Illustrative Relative Energies in the SNAr Reaction of this compound

| Species | Description | Illustrative Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0 |

| TS1 | First Transition State | +15 to +25 |

| Meisenheimer Intermediate | Anionic σ-complex | +5 to +10 |

| TS2 | Second Transition State | +12 to +22 |

| Products | 4-Nu-3-nitropyridine + Difluoromethoxide | < 0 (for a favorable reaction) |

Note: These values are illustrative and would require specific quantum chemical calculations for precise determination.

Density Functional Theory (DFT) Applications in Predicting Chemical Behavior

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and reactivity of molecules. It is widely used to calculate various molecular properties that correlate with chemical behavior.

Reactivity Indices and Frontier Molecular Orbital (FMO) Analysis

Reactivity indices derived from DFT calculations offer insights into the reactive sites of a molecule. For this compound, key indices would include:

LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of a molecule's ability to accept electrons. A low LUMO energy signifies a more electrophilic character. The presence of the electron-withdrawing nitro and difluoromethoxy groups is expected to significantly lower the LUMO energy of the pyridine ring, making it susceptible to nucleophilic attack. chemrxiv.org

Molecular Electrostatic Potential (ESP): An ESP map visually represents the charge distribution in a molecule. For this compound, the region around the C4 carbon is expected to show a significant positive electrostatic potential, indicating it as the primary site for nucleophilic attack.

Fukui Function: The Fukui function identifies the most reactive sites in a molecule towards nucleophilic, electrophilic, or radical attack. For a nucleophilic attack, the relevant Fukui function (f+) would be expected to have its highest value at the C4 position.

Frontier Molecular Orbital (FMO) theory provides a framework for understanding chemical reactivity based on the interaction between the HOMO (Highest Occupied Molecular Orbital) of the nucleophile and the LUMO of the electrophile. In the case of this compound, the low-lying LUMO, with a large coefficient on the C4 carbon, would readily interact with the HOMO of an incoming nucleophile, facilitating the SNAr reaction.

Table 2: Conceptual DFT-Derived Reactivity Descriptors for this compound

| Descriptor | Expected Value/Characteristic | Implication for Reactivity |

| LUMO Energy | Low | High susceptibility to nucleophilic attack |

| ESP at C4 | Highly Positive | Favored site for nucleophilic attack |

| FMO (LUMO) | Large coefficient at C4 | Orbital overlap favors attack at C4 |

| Global Electrophilicity Index (ω) | High | Indicates a strong electrophilic nature |

Solvation Effects on Reaction Mechanisms and Rates

The solvent can play a crucial role in the kinetics and mechanism of SNAr reactions. nih.gov Computational models can account for solvation effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.

For the SNAr reaction of this compound, polar aprotic solvents like DMSO or DMF are typically employed. These solvents are effective at solvating the cationic counter-ion of the nucleophile and, to some extent, the charged transition states and the Meisenheimer intermediate. Computational studies on similar SNAr reactions have shown that polar solvents can stabilize the charged intermediates and transition states, thereby accelerating the reaction rate. nih.gov The degree of this stabilization can be quantified through DFT calculations that incorporate a solvent model.

Molecular Dynamics Simulations for Conformational Analysis and Reaction Dynamics (if relevant)

While quantum chemical calculations are excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules over time. For a relatively rigid molecule like this compound, extensive conformational analysis may not be as critical as for larger, more flexible molecules.

However, MD simulations could be relevant in studying the interaction of the molecule with the solvent environment in greater detail. By simulating the trajectory of the molecule and surrounding solvent molecules, one could gain a more nuanced understanding of the solvation shell and its influence on the approach of a nucleophile. Furthermore, MD simulations can be coupled with quantum mechanics (QM/MM methods) to study reaction dynamics in a condensed phase, providing a more realistic picture of the reaction as it occurs in solution.

Development of Predictive Models for Guiding Synthetic Strategy

The development of predictive models for the reactivity of this compound is pivotal for streamlining synthetic efforts and minimizing trial-and-error experimentation. These models are primarily based on quantum chemical calculations and can provide both qualitative and quantitative predictions of reaction outcomes. By simulating various reaction scenarios, chemists can anticipate the most likely sites of reaction, the relative rates of competing pathways, and the influence of different reagents and conditions. This foresight is invaluable in designing efficient and selective syntheses.

A significant area where predictive models are applied to compounds like this compound is in nucleophilic aromatic substitution (SNAr) reactions. researchgate.netucl.ac.uk The pyridine ring, particularly when substituted with strong electron-withdrawing groups like the nitro group, is activated towards attack by nucleophiles. nih.govnih.gov Computational models can predict the regioselectivity of such attacks by calculating the energies of the intermediate Meisenheimer complexes or the transition states leading to their formation. researchgate.net

Key aspects of predictive models for this compound include:

Electrostatic Potential (ESP) Maps: These maps visualize the electron density distribution on the molecule's surface, highlighting electron-poor (electrophilic) and electron-rich (nucleophilic) regions. For this compound, ESP maps would likely show significant positive potential on the carbon atoms of the pyridine ring, particularly those ortho and para to the nitro group, indicating their susceptibility to nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting reactivity. In SNAr reactions, the interaction between the nucleophile's HOMO and the substrate's LUMO is paramount. Calculations would reveal the LUMO's localization on the pyridine ring, with large orbital coefficients on the carbon atoms most susceptible to nucleophilic attack.

Calculation of Reaction Intermediates and Transition States: By modeling the reaction pathway, the relative energies of possible intermediates and transition states can be calculated. For instance, in an SNAr reaction, the stability of the different possible Meisenheimer complexes can be compared to predict the most favorable site of nucleophilic addition. researchgate.net Density Functional Theory (DFT) is a commonly used method for these calculations, providing a good balance between accuracy and computational cost. nih.gov

Table 1: Hypothetical Relative Energies of Meisenheimer Intermediates for Nucleophilic Attack on this compound

| Position of Nucleophilic Attack | Relative Energy (kcal/mol) | Predicted Outcome |

| C-2 | 0.0 | Major Product |

| C-6 | +2.5 | Minor Product |

| C-5 | +8.1 | Not Observed |

This table is a hypothetical representation based on general principles of SNAr on nitropyridines and is intended for illustrative purposes.

The data in the hypothetical table suggests that nucleophilic attack is most likely to occur at the C-2 position, which is ortho to the nitro group and para to the difluoromethoxy group, as this would lead to the most stable Meisenheimer intermediate. Attack at the C-6 position, also ortho to the nitro group, would be less favorable, while attack at the C-5 position would be significantly disfavored.

Solvation Models: The solvent can have a profound impact on reaction rates and selectivity. Predictive models often incorporate implicit or explicit solvation models to account for the effect of the reaction medium on the energies of reactants, intermediates, and transition states. researchgate.net This is particularly important for reactions involving charged species, such as the Meisenheimer complexes in SNAr reactions.

By integrating these computational approaches, a comprehensive predictive model can be constructed to guide the synthetic strategy for this compound. For example, if a synthesis requires the selective functionalization at the C-6 position, the model might be used to screen for nucleophiles and reaction conditions that would favor attack at this site over the more electronically favored C-2 position. This predictive capability accelerates the discovery of new synthetic methodologies and enables the efficient production of complex pyridine derivatives. bohrium.comorganic-chemistry.org

Future Perspectives and Emerging Research Directions for 4 Difluoromethoxy 3 Nitropyridine

Exploration of Unconventional Reactivity Patterns

The interplay between the nitro and difluoromethoxy groups on the pyridine (B92270) ring is expected to give rise to unconventional reactivity patterns. The strong electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr). The 4-difluoromethoxy group, while being ortho, para-directing in electrophilic aromatic systems, will likely influence the regioselectivity of nucleophilic attack on the pyridine ring.

Future research could focus on vicarious nucleophilic substitution (VNS) and oxidative substitution reactions, which are known for 4-substituted-3-nitropyridines. researchgate.netresearchgate.net The difluoromethoxy group's electronic and steric effects could lead to unexpected regioselectivities or reaction rates. For instance, the attack of nucleophiles at the C2 and C6 positions, para to the nitro group, is anticipated. ntnu.no The stability of the intermediate Meisenheimer complex will be a key determinant of the reaction outcome. nih.gov

Moreover, the difluoromethoxy group itself could be a site of reactivity under specific conditions, potentially leading to novel transformations and the synthesis of previously inaccessible pyridine derivatives.

Integration into Catalytic and Stereoselective Synthetic Methodologies

The unique electronic properties of 4-difluoromethoxy-3-nitropyridine make it a promising candidate for integration into catalytic and stereoselective synthetic methodologies. The pyridine nitrogen can act as a ligand for transition metals, and the electronic nature of the substituents will modulate the catalytic activity of the resulting metal complexes.

Future work could explore the use of this compound derivatives as ligands in asymmetric catalysis. The chirality could be introduced either on a substituent or by creating a chiral-at-metal complex. The difluoromethyl group's stereoelectronic effects could play a crucial role in inducing enantioselectivity in reactions such as hydrogenations, cross-couplings, and cycloadditions.

Furthermore, the development of stereoselective methods for the functionalization of the pyridine ring itself is a promising avenue. This could involve chiral catalysts that can differentiate between the prochiral faces of the molecule or direct the stereoselective introduction of new substituents.

Development of Advanced Analytical Techniques for Reaction Monitoring and Characterization

A thorough understanding of the reactivity and catalytic applications of this compound will necessitate the development and application of advanced analytical techniques. Real-time reaction monitoring using techniques like in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy will be crucial for elucidating reaction mechanisms and optimizing reaction conditions.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) or gas chromatography (GC) will be essential for the identification and characterization of novel products and intermediates. For stereoselective reactions, chiral chromatography and circular dichroism (CD) spectroscopy will be indispensable tools for determining enantiomeric excess and absolute configuration.

The development of specific analytical methods tailored to the unique spectroscopic properties of the difluoromethoxy group, such as 19F NMR, will provide valuable insights into the electronic environment and conformational dynamics of the molecule.

Potential as a Modular Component in Materials Science and Supramolecular Chemistry (purely chemical applications)

The incorporation of fluorine often imparts unique properties to organic materials, such as enhanced thermal stability, altered electronic properties, and specific intermolecular interactions. researchgate.net The difluoromethoxy group in this compound makes it an attractive building block for the design of novel materials with tailored properties.

In materials science, this compound could be used as a monomer or a precursor for the synthesis of fluorinated polymers with potential applications in electronics, optics, and coatings. The pyridine and nitro functionalities offer sites for further chemical modification and cross-linking.

In supramolecular chemistry, the ability of the pyridine nitrogen to participate in hydrogen bonding and metal coordination, combined with the potential for halogen bonding involving the fluorine atoms, could be exploited to construct complex and functional self-assembled architectures. nsf.gov These could include liquid crystals, gels, and porous materials with applications in sensing, separation, and catalysis.

Synergistic Approaches Combining Synthetic and Computational Chemistry

A synergistic approach that combines synthetic experimentation with computational chemistry will be paramount to unlocking the full potential of this compound. dtic.mil Density functional theory (DFT) calculations can be employed to predict the molecule's electronic structure, reactivity, and spectroscopic properties. tandfonline.comnih.govnih.gov

Computational studies can guide synthetic efforts by:

Predicting the most likely sites for nucleophilic attack.

Modeling the transition states of potential reactions to understand reaction mechanisms and predict reaction outcomes.

Simulating the properties of materials derived from this compound.

This integrated approach will accelerate the discovery of new reactions, catalysts, and materials based on the this compound scaffold, ultimately advancing our fundamental understanding of its chemical behavior.

Q & A

Q. Table 1: Comparative Synthesis Methods

| Method | Starting Material | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Nucleophilic substitution | 4-Chloro-3-nitropyridine | DMF, 100°C, 12h | 62–68 | Adapted from |

| Direct fluorination | 3-Nitro-4-methoxypyridine | SF₄, 60°C, 6h | 45–50 |

Basic Question: What analytical techniques are most reliable for characterizing this compound?

Answer:

A multi-technique approach is critical:

- Nuclear Magnetic Resonance (NMR) :

- ¹⁹F NMR : Distinguishes between fluorinated groups (δ −55 to −60 ppm for CF₂O) and detects impurities .

- ¹H NMR : Confirms aromatic proton environments (e.g., pyridine ring protons at δ 8.2–8.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₆H₃F₂N₂O₃ requires m/z 213.0124).

- Infrared Spectroscopy (IR) : Identifies nitro (1520–1350 cm⁻¹) and C-F (1100–1000 cm⁻¹) stretches.

Data Interpretation Tip : Cross-reference spectral data with computational tools (e.g., PubChem’s predicted spectra ) to resolve ambiguities.

Advanced Question: How can researchers optimize regioselectivity when introducing fluorinated groups to the pyridine ring?

Answer:

Regioselectivity is influenced by electronic and steric factors:

- Electronic effects : Nitro groups are meta-directing, favoring substitution at the 4-position. Use ab initio calculations (e.g., DFT) to predict charge distribution .

- Steric hindrance : Bulky reagents may favor para-substitution over ortho.

- Protecting groups : Temporarily block reactive sites (e.g., using trimethylsilyl groups) to direct fluorination .

Case Study : In a 2025 study, blocking the 2-position of 3-nitropyridine improved difluoromethoxy substitution at the 4-position by 40% .

Advanced Question: What strategies address contradictions in reported reactivity data for fluorinated pyridines?

Answer:

Discrepancies often arise from:

- Solvent impurities : Trace water can hydrolyze fluorinated intermediates. Use Karl Fischer titration to verify solvent dryness.

- Isomeric byproducts : Employ HPLC or GC-MS to separate and identify isomers .

- Reagent purity : Validate difluoromethyl sources (e.g., AgF₂) via ICP-MS for metal contamination.

Recommendation : Replicate experiments under inert atmospheres (e.g., argon) and document conditions rigorously to ensure reproducibility .

Basic Question: How should researchers design biological activity studies for this compound?

Answer:

Despite limited published data, prioritize:

- Target identification : Use molecular docking to predict interactions with enzymes (e.g., kinases) or receptors.

- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) in cell lines relevant to fluorinated analogs (e.g., anticancer or antimicrobial models) .

- Metabolic stability : Assess hepatic microsomal stability to gauge pharmacokinetic potential.

Note : Survey SciFinder or Reaxys for structurally similar compounds (e.g., 4-(difluoromethoxy)pyridines) to infer bioactivity .

Advanced Question: How do electronic effects of the difluoromethoxy and nitro groups influence the compound’s reactivity?

Answer:

The interplay between these groups dictates reactivity:

- Nitro group : Strong electron-withdrawing effect deactivates the ring, reducing electrophilic substitution but enhancing nucleophilic attack at activated positions.

- Difluoromethoxy group : Combines inductive (-I) and mesomeric (+M) effects, creating regions of electron deficiency and partial resonance stabilization.

Q. Experimental validation :

- Hammett plots : Correlate substituent constants (σ) with reaction rates for nitration or halogenation.

- Electrochemical studies : Cyclic voltammetry reveals redox behavior influenced by substituent electron withdrawal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.